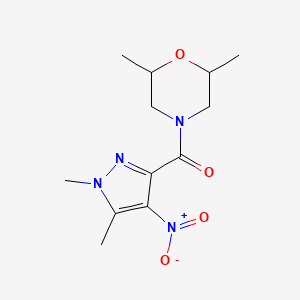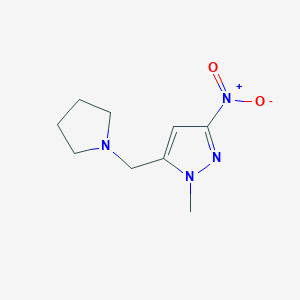![molecular formula C23H21N7O3S B10902209 N-benzyl-2-{[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10902209.png)
N-benzyl-2-{[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with benzyl hydrazinecarbothioamide under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl or aryl halides, nucleophiles.
Cyclization: Acid or base catalysts, heat.
Major Products
The major products formed from these reactions include various substituted derivatives and cyclized compounds, which can be further utilized in different applications.
Scientific Research Applications
N~1~-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Benzyl hydrazinecarbothioamide
- Other pyrazolo[3,4-b]pyridine derivatives
Uniqueness
N~1~-BENZYL-2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolo[3,4-b]pyridine core with a benzyl hydrazinecarbothioamide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H21N7O3S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
1-benzyl-3-[[1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carbonyl]amino]thiourea |
InChI |
InChI=1S/C23H21N7O3S/c1-14-20-18(22(31)26-27-23(34)24-13-15-7-4-3-5-8-15)12-19(25-21(20)29(2)28-14)16-9-6-10-17(11-16)30(32)33/h3-12H,13H2,1-2H3,(H,26,31)(H2,24,27,34) |
InChI Key |
MZLDVEVSKDIPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NNC(=S)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10902172.png)
![5-nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B10902175.png)
![2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10902185.png)
![4-chloro-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10902187.png)
![(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B10902201.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide](/img/structure/B10902204.png)

![4-{[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]sulfonyl}-1,3-dimethyl-1H-pyrazole](/img/structure/B10902216.png)
![Methyl 4-carbamoyl-3-methyl-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10902227.png)
